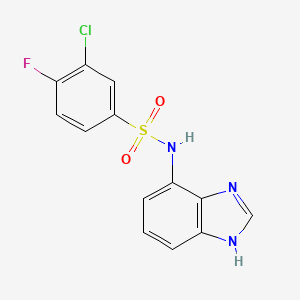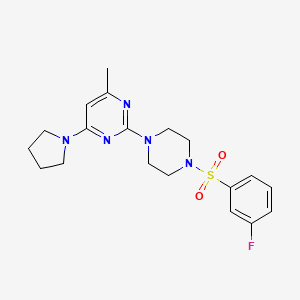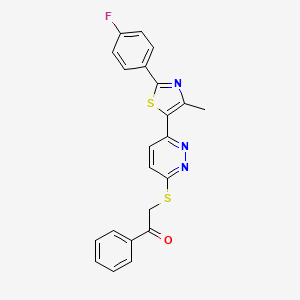
N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide is a complex organic compound that combines a benzimidazole moiety with a chlorofluorobenzene sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized via the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The chlorofluorobenzene sulfonamide group is then introduced through a nucleophilic substitution reaction, where the benzimidazole nitrogen attacks the sulfonyl chloride derivative of 3-chloro-4-fluorobenzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives.
科学研究应用
N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group enhances its binding affinity and specificity. This compound may interfere with cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N-(1H-benzimidazol-2-yl)-3-chloro-4-fluorobenzenesulfonamide
- N-(1H-benzimidazol-5-yl)-3-chloro-4-fluorobenzenesulfonamide
- N-(1H-benzimidazol-7-yl)-3-chloro-4-methylbenzenesulfonamide
Uniqueness
N-(1H-benzimidazol-7-yl)-3-chloro-4-fluorobenzenesulfonamide is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the benzimidazole core provides a distinct pharmacophore that can be optimized for various therapeutic applications.
属性
分子式 |
C13H9ClFN3O2S |
|---|---|
分子量 |
325.75 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-4-yl)-3-chloro-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H9ClFN3O2S/c14-9-6-8(4-5-10(9)15)21(19,20)18-12-3-1-2-11-13(12)17-7-16-11/h1-7,18H,(H,16,17) |
InChI 键 |
WSUWVHHMECGECL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11246722.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-7-chloro-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246729.png)
![N-(3,4-Dichlorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11246733.png)
![4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11246750.png)
![3,5-Dimethoxy-N-(4-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11246765.png)
![6-allyl-N-(3,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246770.png)
![N-(3-methoxyphenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B11246775.png)
![2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11246779.png)




![4-{6-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11246811.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11246813.png)
